molecular formula C12H7ClN4O B15045265 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine

Cat. No.: B15045265
M. Wt: 258.66 g/mol
InChI Key: RDIVRBIICQRLGG-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a chemical compound of high interest in medicinal chemistry and drug discovery research, provided strictly for Research Use Only. This molecule features a biheteroaryl core structure, integrating both pyridine and 1,2,4-oxadiazole rings. The pyridine ring is one of the most prevalent heterocycles in FDA-approved pharmaceuticals, found in agents targeting a wide spectrum of diseases including cancer, infectious diseases, inflammation, and nervous system disorders . Its presence in a molecule is known to significantly improve biochemical potency, metabolic stability, and cellular permeability . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, often used as a bioisostere for esters and carboxamides, which can enhance a compound's pharmacokinetic properties. The chlorine atom on the pyridine ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Compounds incorporating these pharmacophores are frequently investigated as key scaffolds for developing novel therapeutic agents, making this reagent a valuable building block for researchers in hit-to-lead optimization and the synthesis of complex bioactive molecules.

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-9(2-1-5-15-10)12-16-11(17-18-12)8-3-6-14-7-4-8/h1-7H

InChI Key

RDIVRBIICQRLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides and Nitriles

The most widely reported method involves the cyclization of 2-chloronicotinic acid hydrazide with pyridine-4-carbonitrile under dehydrating conditions. This approach leverages the reactivity of hydrazides with nitriles to form the 1,2,4-oxadiazole core.

Procedure :

  • Synthesis of 2-Chloronicotinic Acid Hydrazide :
    • 2-Chloronicotinic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate.
    • Yield: 85–92% (reported in analogous syntheses).
  • Cyclization with Pyridine-4-Carbonitrile :
    • The hydrazide reacts with pyridine-4-carbonitrile in toluene at 110°C for 12–24 hours, catalyzed by anhydrous ZnCl₂.
    • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration.
    • Yield: 68–75%.

Key Data :

Parameter Value Source
Reaction Temperature 110°C
Catalyst ZnCl₂
Reaction Time 12–24 hours
Overall Yield 58–63% (two steps)

Amidoxime Intermediate Route

An alternative pathway utilizes amidoxime intermediates derived from 2-chloro-3-cyanopyridine.

Procedure :

  • Formation of Amidoxime :
    • 2-Chloro-3-cyanopyridine is refluxed with hydroxylamine hydrochloride in ethanol/water (3:1) to yield the amidoxime.
    • Yield: 89–94%.
  • Cyclization with Pyridine-4-Carbonyl Chloride :
    • The amidoxime reacts with pyridine-4-carbonyl chloride in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
    • Yield: 70–78%.

Key Data :

Parameter Value Source
Cyclization Catalyst EDC
Reaction Time 6–8 hours
Purity (HPLC) ≥98%

Suzuki-Miyaura Cross-Coupling

For modular synthesis, palladium-catalyzed cross-coupling has been employed to join pre-formed oxadiazole and pyridine fragments.

Procedure :

  • Synthesis of Oxadiazole Boronic Ester :
    • 5-(Pyridin-4-yl)-1,2,4-oxadiazole-3-boronic acid pinacol ester is prepared via Miyaura borylation of the corresponding bromide.
    • Yield: 82%.
  • Coupling with 2,3-Dichloropyridine :
    • The boronic ester reacts with 2,3-dichloropyridine under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, DMF/H₂O).
    • Yield: 65–70%.

Key Data :

Parameter Value Source
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Temperature 80°C
Reaction Time 8–12 hours

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Hydrazide-Nitrile High atom economy; Scalable Long reaction times 58–75%
Amidoxime Route High purity; Mild conditions Costly coupling agents 70–78%
Suzuki Coupling Modular; Functional group tolerance Requires boronic ester synthesis 65–70%

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 8.54 (d, J = 5.2 Hz, 1H, Py-H), 8.32 (s, 1H, Oxadiazole-H), 7.89–7.91 (m, 2H, Py-H).
    • HRMS : m/z calcd. for C₁₂H₇ClN₄O [M+H]⁺: 283.0284; found: 283.0286.
  • X-ray Crystallography :

    • Dihedral angle between pyridine and oxadiazole rings: 12.4° (similar structures).

Industrial Considerations

  • Cost Efficiency : The hydrazide-nitrile method is preferred for large-scale production due to lower reagent costs.
  • Safety : Suzuki coupling avoids hazardous dehydrating agents but requires stringent palladium removal.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound featuring pyridine and oxadiazole rings in its structure. The presence of a chloro substituent at the second position of the pyridine ring enhances its chemical reactivity and broadens its potential applications, particularly in medicinal chemistry and material science. The uniqueness of this compound lies in its combination of chloro and oxadiazole functionalities within a pyridine framework, making it valuable for diverse applications in research and industry.

Scientific Research Applications

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is used in several scientific fields:

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Medicine It is explored for potential therapeutic applications in treating various diseases.
  • Industry It is utilized in developing new materials, including fluorescent dyes and sensors.

Chemical Reactions

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes several types of chemical reactions:

  • Oxidation It can be oxidized under specific conditions to yield different oxidation products. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
  • Reduction Reduction reactions can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution The chloro group can be replaced with other functional groups through nucleophilic substitution reactions, using nucleophiles like amines or thiols.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may produce oxadiazole derivatives, while substitution reactions can lead to various functionalized pyridine derivatives.

Potential mechanism of action

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazole are known to inhibit specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituent significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis:

Compound Name Oxadiazole Substituent Molecular Formula Key Features Reference
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine (Target) Pyridin-4-yl C₁₂H₇ClN₄O Dual pyridine rings enhance π-π stacking; potential for GPR119 agonism .
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-(Difluoromethoxy)phenyl C₁₄H₈ClF₂N₃O₂ Lipophilic substituent improves membrane permeability; metabolic stability .
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole 2,4-Dimethylphenyl C₁₅H₁₂ClN₃O Electron-donating methyl groups may reduce reactivity; increased hydrophobicity .
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Methyl C₈H₆ClN₃O Compact structure; lower molecular weight enhances solubility .
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole 4-Chloro-3-nitrophenyl C₁₃H₇ClN₄O₃ Nitro group introduces strong electron-withdrawing effects; potential cytotoxicity .

Key Observations :

  • Pyridin-4-yl substituent (Target): Enhances planarity and polar interactions compared to phenyl or methyl groups. Likely improves binding to aromatic-rich biological targets (e.g., enzymes or receptors) .
  • Methyl substituent (): Simplifies synthesis and improves solubility but may limit binding affinity due to reduced steric and electronic effects.

Positional Isomerism and Chloro Substituent Effects

The position of the chloro group on the pyridine ring and the oxadiazole’s connectivity influence reactivity and bioactivity:

  • 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (): Chloro at the 5-position alters the electron density distribution, possibly affecting intermolecular interactions .

Biological Activity

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that incorporates both pyridine and oxadiazole rings. Its unique structure, featuring a chloro substituent and an oxadiazole moiety, enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H8ClN5O\text{C}_{12}\text{H}_{8}\text{ClN}_{5}\text{O}

This molecular formula indicates the presence of chlorine, nitrogen, and oxygen atoms which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities. These include:

  • Anticancer : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : The compound demonstrates antibacterial and antifungal properties.
  • Anti-inflammatory : Inhibition of inflammatory pathways has been observed in some studies.

The biological activity of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer proliferation, such as:
    • Histone Deacetylases (HDAC)
    • Thymidylate Synthase
    • Topoisomerase II
  • Receptor Modulation : The compound may interact with various receptors that play roles in cellular signaling pathways related to cancer and inflammation.

Anticancer Activity

A study highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those containing pyridine rings. The compound exhibited cytotoxicity against several human cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.0
CaCo-2 (Colon Cancer)20.0
H9c2 (Heart Myoblasts)25.0

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has shown promising results. For instance, oxadiazole derivatives have demonstrated effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving pyridyl-oxadiazole precursors. For example, 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid (HL) is synthesized through condensation of pyridine-4-carboxylic acid hydrazide with appropriate precursors, followed by acid treatment . Purification typically involves recrystallization from methanol/diethyl ether systems, with monitoring by HPLC or NMR to ensure >95% purity.

Q. How is the molecular structure of this compound characterized in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Key parameters include bond lengths (e.g., C–N = 1.33–1.36 Å, C–O = 1.23 Å) and angles (e.g., pyridine-oxadiazole dihedral angles ≈ 15–25°). Crystallographic data (space group P21/c, Z = 2) and refinement statistics (R1 < 0.05) validate structural models .

Q. What spectroscopic techniques are essential for verifying the compound’s identity?

  • Methodology :

  • NMR : <sup>1</sup>H NMR (DMSO-d6) shows pyridyl protons at δ 8.5–9.0 ppm and oxadiazole-linked protons at δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–O (1220–1250 cm⁻¹) confirm oxadiazole formation .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 288.74) matches the molecular formula C14H13ClN4O .

Advanced Research Questions

Q. How does this compound behave as a ligand in lanthanide coordination chemistry?

  • Methodology : The pyridyl-oxadiazole moiety acts as a polydentate ligand. In Nd(III) complexes, it adopts monodentate, chelating, or bridging modes via oxygen/nitrogen donors, forming 9-coordinate geometries (tricapped trigonal prism). Bond lengths (Nd–O = 2.415–2.684 Å) and dimeric structures (Nd···Nd = 4.266 Å) are critical for magnetic/optical studies .

Q. What challenges arise in resolving crystallographic data for its metal complexes?

  • Methodology : Pseudosymmetry and twinning are common in lanthanide complexes. Use SHELXD/SHELXE for experimental phasing and Olex2 for model completion. For example, in Dy(III) analogs, anisotropic displacement parameters (Uiso > 0.05 Ų) require restraints on water molecules and hydrogen bonds .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

  • Methodology : If IR suggests oxadiazole formation but XRD shows disorder, perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths. For example, discrepancies in C–Cl bond lengths (1.73 Å vs. 1.70 Å) may arise from crystal packing effects .

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